2-Cyclopenten-1-OL chemical properties and structure
2-Cyclopenten-1-OL chemical properties and structure
An In-depth Technical Guide to 2-Cyclopenten-1-ol: Chemical Properties, Structure, and Applications
Introduction
2-Cyclopenten-1-ol is a cyclic organic compound that holds significance as a versatile building block in organic synthesis.[1] Its structure, featuring a five-membered ring containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.[1] This makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and biological significance of 2-Cyclopenten-1-ol, tailored for researchers and professionals in drug development.
Chemical Structure and Identifiers
2-Cyclopenten-1-ol is an alcohol with a five-membered carbon ring.[1] The presence of the hydroxyl group and the double bond makes it a reactive intermediate for various chemical reactions, such as oxidation, substitution, and dehydration.[1] The compound is chiral, existing as (R) and (S) enantiomers.
A summary of its key identifiers is presented in Table 1.
Table 1. Chemical Identifiers for 2-Cyclopenten-1-ol
| Identifier | Value |
|---|---|
| IUPAC Name | cyclopent-2-en-1-ol[2] |
| Synonyms | 1-Cyclopenten-3-ol, 2-Cyclopentenol, 3-Hydroxycyclopentene[1][3] |
| Molecular Formula | C₅H₈O[1][2][3] |
| CAS Number | 3212-60-0[1][2] |
| SMILES | C1CC(C=C1)O[2] (for the racemic mixture) |
| InChI | InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2[1][2] |
| InChIKey | PSBABBDEUFNFKJ-UHFFFAOYSA-N[1][2] (for the racemic mixture) |
Physicochemical Properties
2-Cyclopenten-1-ol is typically a colorless to pale yellow liquid with a distinct odor.[1] Its physical properties are influenced by its cyclic structure and the presence of the hydroxyl group, which allows for hydrogen bonding.[1] Key quantitative properties are detailed in Table 2.
Table 2. Physicochemical Properties of 2-Cyclopenten-1-ol
| Property | Value |
|---|---|
| Molecular Weight | 84.12 g/mol [2][4] |
| Density | 0.9815 g/cm³ at 20 °C[5] |
| Boiling Point | 140 °C[5] |
| Melting Point | -57.55 °C[5] |
| Flash Point | 42.0 °C[5] |
| Refractive Index | 1.526[5] |
| Topological Polar Surface Area | 20.2 Ų[2][4] |
Reactivity and Synthesis
The chemical reactivity of 2-Cyclopenten-1-ol is dominated by the alcohol and alkene functional groups. It can undergo oxidation to form the corresponding ketone, 2-cyclopenten-1-one (B42074), a key intermediate in many synthetic pathways.[6] It can also participate in dehydration and substitution reactions.[1]
Experimental Protocol: Synthesis of 2-Cyclopentenone via Dehydration
A common and important reaction involving a related precursor is the acid-catalyzed dehydration of cyclopentenediols to produce 2-cyclopentenone. This protocol illustrates a fundamental transformation relevant to the chemistry of cyclopentene (B43876) derivatives.[7]
Objective: To synthesize 2-cyclopentenone from a mixture of cyclopentenediols via acid-catalyzed dehydration and vacuum distillation.
Materials:
-
Mixture of cyclopentenediols (100 g, 1.0 mole)[7]
-
p-toluenesulfonic acid monohydrate (1-2 g)[7]
-
Methylene (B1212753) chloride (150 ml)[7]
-
Anhydrous sodium sulfate[7]
-
Carborundum boiling chips[7]
Equipment:
-
250-ml round-bottomed flask[7]
-
Short path vacuum distillation head[7]
-
Condenser and 250-ml receiving flask[7]
-
Vigreux column[7]
-
Ice bath[7]
-
Oil bath or heating mantle[7]
Procedure:
-
Place 100 g of the cyclopentenediol mixture and a few boiling chips into the 250-ml round-bottomed flask.[7]
-
Assemble the short path distillation apparatus, cooling the receiving flask in an ice bath.[7]
-
Heat the mixture to 50–55 °C. Briefly open the flask to add 1-2 g of p-toluenesulfonic acid monohydrate.[7]
-
Immediately close the system and reduce the pressure to 10–15 mm Hg.[7]
-
Continue heating carefully. A mixture of 2-cyclopentenone and water will begin to distill, with the head temperature maintained between 45°C and 60°C.[7] The flask temperature may be gradually increased to 150°C to maintain a steady distillation rate.[7]
-
Continue the distillation until about 10% of the original material remains in the flask (typically 30-60 minutes).[7]
-
Dissolve the distillate in 150 ml of methylene chloride and dry the solution over anhydrous sodium sulfate.[7]
-
Carefully remove the methylene chloride by distillation through a Vigreux column.[7]
-
Purify the residue by distillation to collect pure 2-cyclopentenone (b.p. 151–154 °C). The expected yield is 44–49 g (53–60%).[7]
Biological Significance and Applications
While 2-Cyclopenten-1-ol itself is primarily a synthetic intermediate, its derivatives, particularly 2-cyclopentenones, are of significant interest to drug development professionals. The α,β-unsaturated carbonyl group in the cyclopentenone ring is a key structural motif responsible for a range of biological activities.[8]
Derivatives of 2-cyclopentenone are valuable precursors for antiviral and antitumor drugs.[8] They have also been identified as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which imparts anti-inflammatory, anti-proliferative, immunosuppressive, and antiviral activity.[8] Furthermore, 2-cyclopenten-1-one has been shown to induce the production of heat shock protein 70 (HSP70), which plays a cytoprotective role in various human diseases.[9]
Caption: Logical workflow from 2-Cyclopenten-1-ol to its key biological activities.
Safety and Handling
2-Cyclopenten-1-ol is classified as a flammable liquid and vapor.[4] It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[10] Handling should be performed in a well-ventilated area, and the substance should be kept away from heat, sparks, and open flames.[10]
Conclusion
2-Cyclopenten-1-ol is a foundational cyclic alcohol with well-defined chemical and physical properties. Its true value for researchers and drug development professionals lies in its role as a versatile synthetic intermediate. The oxidation of 2-Cyclopenten-1-ol to 2-cyclopentenone opens a gateway to a class of compounds with significant biological activities, including anti-inflammatory and antiviral properties, largely through the modulation of pathways like NF-κB and the induction of cytoprotective proteins. A thorough understanding of its structure, reactivity, and safety is essential for its effective application in the synthesis of novel therapeutic agents.
References
- 1. CAS 3212-60-0: 2-Cyclopenten-1-ol | CymitQuimica [cymitquimica.com]
- 2. 2-Cyclopentene-1-ol | C5H8O | CID 220164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-cyclopenten-1-ol | CAS#:6426-28-4 | Chemsrc [chemsrc.com]
- 4. 2-Cyclopenten-1-ol, (S)- | C5H8O | CID 11789128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
